(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid, commonly known as NIBR-0213 or NIBR0213, is a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] This compound plays a crucial role in scientific research by enabling the study of S1P1 signaling pathways and their implications in various physiological and pathological processes.
Mechanism of Action
NIBR-0213 exerts its effects by competitively binding to the S1P1 receptor, effectively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , ] This antagonistic action disrupts the downstream signaling cascade mediated by S1P1, ultimately affecting various cellular processes such as cell proliferation, migration, and vascular permeability. [, , ]
Applications
Investigating S1P1's role in vascular permeability: NIBR-0213 has been instrumental in elucidating the role of S1P1 in regulating vascular integrity. Studies utilizing NIBR-0213 have shown that S1P1 antagonism can lead to increased vascular leakage and pulmonary edema, highlighting the critical role of this receptor in maintaining vascular homeostasis. []
Studying S1P1's involvement in inflammatory responses: Research using NIBR-0213 has implicated S1P1 in the inflammatory response to bacterial infections. NIBR-0213 administration reduced the uptake of an S1P1-specific radiotracer in infected tissues, indicating a decrease in S1P1 activity during infection. These findings suggest that S1P1 modulation could be a potential therapeutic target for inflammatory diseases. []
Examining S1P1's impact on erythropoietin synthesis: Studies employing NIBR-0213 have revealed the involvement of S1P1 in regulating erythropoietin (Epo) production. NIBR-0213 effectively blocked S1P-induced Epo synthesis, suggesting that S1P1 activation might represent a novel therapeutic strategy for enhancing Epo production in conditions like chronic kidney disease, where Epo deficiency leads to anemia. [, ]
Exploring S1P1's influence on lymphatic vessel development: NIBR-0213 has been utilized to investigate the role of S1P1 in lymphatic vessel development. Studies show that S1P1 inhibition by NIBR-0213 promotes lymphatic vessel branching and filopodia formation, demonstrating the importance of S1P1 signaling in balancing lymphatic vessel growth and patterning. []
Investigating S1P1's role in neuroinflammation and neurodegeneration: Research utilizing NIBR-0213 has provided insights into the impact of S1P1 modulation on astrocyte function and neuronal survival. NIBR-0213 effectively blocked S1P-induced NFκB activation in astrocytes, highlighting the potential of S1P1 antagonism in mitigating neuroinflammation. []
Related Compounds
Sphingosine-1-phosphate (S1P)
Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that acts as a signaling molecule by binding to and activating a family of five G protein-coupled receptors, designated S1PR1-5. S1P plays a crucial role in regulating various physiological processes, including cell survival, proliferation, migration, and immune responses. [, , , , , ]
Relevance: S1P is the endogenous ligand for S1PR1, the receptor which NIBR-0213 acts upon as a competitive antagonist. [, , , , , ] Understanding the interaction between S1P and S1PR1 is essential to elucidating the mechanism of action and potential therapeutic effects of NIBR-0213.
FTY720 (Fingolimod)
Compound Description: FTY720, also known as fingolimod, is an immunomodulatory drug used in the treatment of multiple sclerosis. It functions as a sphingosine-1-phosphate receptor modulator, primarily targeting S1PR1 but also exhibiting activity at other S1P receptors like S1P3. Upon phosphorylation in vivo, FTY720-phosphate acts as a functional antagonist at S1PR1, leading to the internalization and degradation of the receptor, effectively reducing S1P signaling. [, ]
Relevance: Like NIBR-0213, FTY720 modulates S1P signaling, particularly through S1PR1. Both compounds, through their actions on S1PR1, impact processes like immune cell trafficking and vascular permeability. [, ] Comparing their pharmacological profiles can provide valuable insights into the potential benefits and limitations of targeting S1P receptors for therapeutic purposes.
FTY720-phosphate
Compound Description: FTY720-phosphate is the active metabolite of FTY720, formed by phosphorylation in vivo. It acts as a potent agonist at S1PR1, initially activating the receptor but subsequently leading to its internalization and degradation. This results in the functional antagonism of S1PR1 signaling, contributing to the immunosuppressive effects of FTY720. []
Relevance: While NIBR-0213 acts as a competitive antagonist of S1PR1, FTY720-phosphate exerts its effects through agonist-induced receptor downregulation. [] Despite their different mechanisms at the receptor level, both compounds ultimately modulate S1P signaling and may share certain downstream effects, highlighting the complexity of S1P receptor pharmacology.
[18F]TZ4877
Compound Description: [18F]TZ4877 is a radiotracer specifically designed for positron emission tomography (PET) imaging of S1PR1 expression. [] Its use allows for the non-invasive assessment of S1PR1 levels in vivo, providing valuable information about the receptor's involvement in various physiological and pathological conditions.
Relevance: [18F]TZ4877 serves as a valuable tool to investigate the in vivo distribution and expression patterns of S1PR1, the receptor targeted by NIBR-0213. [] By understanding the baseline levels and changes in S1PR1 expression, researchers can better evaluate the potential therapeutic window and target engagement of NIBR-0213 in preclinical and clinical settings.
TY52156
Compound Description: TY52156 is a selective antagonist of the S1P receptor subtype S1P3. It effectively blocks the binding of S1P to S1P3, inhibiting downstream signaling pathways mediated by this receptor. []
Relevance: While NIBR-0213 primarily targets S1PR1, TY52156 selectively antagonizes S1P3. [] This difference in receptor selectivity is important for dissecting the specific roles of different S1P receptor subtypes in various biological processes and can inform the development of more targeted therapies.
JTE-013
Compound Description: JTE-013 is a selective antagonist of S1P2. It specifically blocks the binding of S1P to S1P2, inhibiting signaling pathways downstream of this receptor subtype. []
Relevance: The use of JTE-013, which selectively antagonizes S1P2, alongside NIBR-0213, which targets S1PR1, allows researchers to dissect the specific contributions of each receptor subtype to the overall effects of S1P signaling. [] This is crucial for understanding the complex interplay between different S1P receptors and for designing drugs with improved selectivity and fewer off-target effects.
Compound Description: CS1P1 is a radioligand that specifically binds to S1PR1. It can be radiolabeled, such as with tritium ([3H]CS1P1), for use in autoradiography studies to quantify S1PR1 expression levels in tissues. []
Relevance: [3H]CS1P1 serves as a valuable tool for quantifying S1PR1 expression levels, the primary target of NIBR-0213. [] Understanding S1PR1 density in different tissues can provide insights into the potential efficacy and selectivity of NIBR-0213 in preclinical and clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-desmethyl Ivabradine is an active metabolite of ivabradine. Ivabradine is metabolized by the cytochrome P450 (CYP) isoform CYP3A4. N-desmethyl Ivabradine (hydrochloride) is an active metabolite of ivabradine. Ivabradine is metabolized by the cytochrome P450 (CYP) isoform CYP3A4.
Loperamide is an opiate which potently and selectively activates μ opioid receptors (Ki = 0.16 nM) exclusively in the periphery. N-Desmethyl-loperamide (dLop) is a major metabolite of loperamide. Like loperamide, dLop is a substrate of the ATP-dependent efflux transporter, P-glycoprotein. As a result, both the parent compound and the metabolite display restricted passage through the blood-brain barrier. dLop in biological samples can be analyzed by a variety of methods. Desmethyl loperamide is a monocarboxylic acid amide that is the methylamide of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid. It has a role as a drug metabolite. It is a member of piperidines, a tertiary alcohol, a monocarboxylic acid amide and a member of monochlorobenzenes.
N-Desmethyltamoxifen is a stilbenoid. N-Desmethyltamoxifen is a main metabolite of the selective estrogen receptor modulator tamoxifen with anti-estrogen activity. N-desmethyltamoxifen blocks estrogen from binding to the estrogen receptor. This may inhibit estrogen-associated signaling and tumor growth in estrogen-positive tumor cells. Conversion of N-desmethyltamoxifen from tamoxifen is catalyzed by cytochrome P-450 enzymes 3A4 and 3A5. N-desmethyltamoxifen is further hydroxylated, mainly by CYP2D6, to endoxifen, the major clinically active metabolite of tamoxifen.
Novel Inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1) NDM-1 inhibitor-1 is an inhibitor of new delhi metallo-β-lactamase-1 (NDM-1). New Delhi Metallo-β-Lactamase-1 (NDM-1) has drawn great attention due to its diverse antibiotic resistant activity.
NDT 9513727 is a competitive antagonist of the C5a receptor (C5aR; IC50 = 11.6 nM for human recombinant receptors) that has inverse agonist activity in a GTPγ[35S] assay. It is selective for human recombinant over rat and mouse recombinant C5aRs (IC50 = >10 µM for both) but does have activity at macaque and gerbil receptors (IC50s = 7.3 and 6.4 nM, respectively). NDT 9513727 inhibits degranulation in U937 cells stimulated with C5a (IC50 = 7.1 nM). It also prevents neutropenia induced by human recombinant C5a in gerbils (ED50 = 2.2 mg/kg) and in cynomolgus macaques when administered at doses of 5 and 25 mg/kg. NDT9513727 potent, selective, and competitive antagonist for C5aR1.